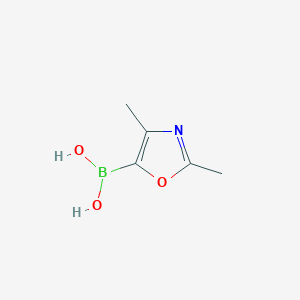

2,4-dimethyl-Oxazole-5-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2,4-dimethyl-1,3-oxazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)10-4(2)7-3/h8-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWAXWADMJCALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(O1)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Definitive Guide to 2,4-Dimethyl-oxazole-5-boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the oxazole ring represents a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters to enhance metabolic stability, modulate lipophilicity, and establish critical hydrogen-bonding interactions[1]. Among the most versatile building blocks for incorporating this motif is 2,4-dimethyl-oxazole-5-boronic acid (and its corresponding pinacol ester). This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic nuances of its reactivity, and self-validating protocols for its synthesis and application in palladium-catalyzed cross-coupling.

Physicochemical Profile & Structural Nuances

The utility of 2,4-dimethyl-oxazole-5-boronic acid stems from its unique electronic distribution. The oxazole core is an electron-deficient heteroaromatic system. The presence of methyl groups at the C2 and C4 positions serves two primary functions:

-

Steric Shielding: The C4-methyl group provides steric hindrance adjacent to the C5-boronic acid moiety, which can influence the trajectory of transmetalation during cross-coupling.

-

Electronic Modulation: The electron-donating inductive effect (+I) of the methyl groups partially offsets the electron-withdrawing nature of the oxazole nitrogen, slightly stabilizing the carbon-boron bond against premature cleavage[2].

Due to the inherent instability of free heteroaryl boronic acids (which are prone to dehydration into complex boroxines or degradation), this compound is predominantly synthesized, stored, and utilized as its pinacol ester (boronate)[3].

Quantitative Data Summary

| Property | 2,4-Dimethyl-oxazole-5-boronic acid | 2,4-Dimethyl-oxazole-5-boronic acid pinacol ester |

| CAS Number | 2408429-74-1[4] | 1686134-48-4[5] |

| Molecular Formula | C₅H₈BNO₃ | C₁₁H₁₈BNO₃ |

| Molecular Weight | 140.93 g/mol [6] | 223.08 g/mol [5] |

| Physical State | Solid | Solid / Semi-solid |

| Storage Conditions | Inert atmosphere, -20°C[5] | Inert atmosphere, -20°C[5] |

| Primary Utility | Transient intermediate | Stable cross-coupling reagent |

Mechanistic Insights into Reactivity

The Challenge of Protodeboronation

The primary mode of failure when utilizing oxazole-5-boronic acid derivatives in Suzuki-Miyaura cross-coupling is protodeboronation —the rapid, base-catalyzed hydrolysis of the carbon-boron bond before the transmetalation step can occur[1].

Because the oxazole ring is electron-deficient, the C5-anion that would act as the leaving group during C-B bond cleavage is relatively stable. Under the basic conditions required to activate the boronate (forming the reactive "ate" complex), the C-B bond is highly susceptible to attack by water. To successfully utilize 2,4-dimethyl-oxazole-5-boronic acid pinacol ester, the catalytic cycle's transmetalation and reductive elimination steps must be accelerated to outcompete this degradation pathway. This is achieved through the judicious selection of bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) and the use of mild bases (e.g., K₃PO₄)[3].

Catalytic cycle highlighting the competition between transmetalation and protodeboronation.

Experimental Methodologies

The following protocols represent self-validating systems. The causality behind the specific temperature controls and reagent choices is detailed to ensure high-fidelity replication.

Protocol A: Synthesis of 2,4-Dimethyl-oxazole-5-boronic Acid Pinacol Ester

The synthesis relies on the directed lithiation of 2,4-dimethyloxazole. Because the C2 position is blocked by a methyl group, deprotonation occurs exclusively at the C5 position[2].

Causality Note: The reaction must be maintained strictly at -78 °C. Lithiated oxazoles exist in equilibrium with their ring-opened isocyanide enolate forms. Allowing the temperature to rise before the electrophilic quench will result in irreversible ring fragmentation.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2,4-dimethyloxazole (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete deprotonation[2].

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 2 hours.

-

Esterification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate (3x). To the combined organic layers, add pinacol (1.2 equiv) and anhydrous MgSO₄. Stir at room temperature for 12 hours to drive the formation of the pinacol ester.

-

Purification: Filter the mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 2,4-dimethyl-oxazole-5-boronic acid pinacol ester.

Workflow for the synthesis of 2,4-dimethyl-oxazole-5-boronic acid pinacol ester.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

To utilize the synthesized boronate while suppressing protodeboronation, a highly active palladium catalyst and a biphasic solvent system are employed[3],[1].

Step-by-Step Methodology:

-

Setup: In a Schlenk tube, combine the aryl halide (1.0 equiv), 2,4-dimethyl-oxazole-5-boronic acid pinacol ester (1.3 equiv), and K₃PO₄ (3.0 equiv)[3].

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination.

-

Solvent & Degassing: Add a degassed mixture of Toluene/Water (2:1 v/v) to achieve a 0.1 M concentration. Sparging with argon for 10 minutes is critical to prevent oxidative degradation of the catalyst[3].

-

Reaction: Seal the tube and heat to 50–60 °C. Crucial: Do not exceed 60 °C, as higher temperatures exponentially increase the rate of protodeboronation relative to transmetalation.

-

Workup: After 4–6 hours (monitor via LC-MS), cool to room temperature, filter through a pad of Celite, dilute with water, and extract with EtOAc. Purify via chromatography.

Strategic Applications in Drug Development

The incorporation of the 2,4-dimethyloxazole moiety via this boronic acid serves multiple strategic purposes in lead optimization:

-

Conformational Restriction: When coupled to an aryl ring, the C4-methyl group induces a steric clash with the ortho-protons of the adjacent aryl system. This forces the biaryl axis out of coplanarity, which can be leveraged to lock a molecule into a specific bioactive conformation required for binding deep within kinase hinge regions.

-

Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans or thiophenes) which are prone to cytochrome P450-mediated oxidation, the electron-deficient oxazole ring is highly resistant to oxidative metabolism.

-

Targeting Kv7.2 and Kinases: Oxazole derivatives synthesized via Suzuki coupling are actively utilized in the development of Kv7.2 positive modulators for neurological disorders[7] and in mimicking the complex indole-oxazole-pyrrole frameworks of natural kinase inhibitors like the Breitfussins[3].

References

-

Chemsrc. "4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide | Chemsrc." Contains CAS 2408429-74-1 data for 2,4-dimethyl-Oxazole-5-boronic acid. Available at:[Link]

- Google Patents. "US20240336571A1 - Novel cyclopropyl compounds." Details the use of oxazole-5-boronic acid pinacol esters in drug development for Kv7.2 modulators.

-

Journal of Medicinal Chemistry (ACS Publications). "Kinase Chemodiversity from the Arctic: The Breitfussins." Details optimized Suzuki coupling conditions for oxazole-boronates using PdCl2(dppf). Available at:[Link]

Sources

- 1. (3-(Oxazol-5-yl)phenyl)methanol | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS#:1582134-56-2 | 4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide | Chemsrc [chemsrc.com]

- 5. 1686134-48-4|2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole|BLD Pharm [bldpharm.com]

- 6. clearsynth.com [clearsynth.com]

- 7. US20240336571A1 - Novel cyclopropyl compounds - Google Patents [patents.google.com]

Synthesis and Mechanistic Pathways of 2,4-Dimethyl-oxazole-5-boronic Acid: A Technical Guide

Executive Summary

2,4-Dimethyl-oxazole-5-boronic acid and its corresponding pinacol ester are indispensable building blocks in modern medicinal chemistry. They serve as critical intermediates in Suzuki-Miyaura cross-couplings for the synthesis of complex pharmacophores. Notably, this moiety is integral to the synthesis of LXE408, a kinetoplastid-selective proteasome inhibitor currently in clinical trials for leishmaniases , and in the structure-based design of selective LONP1 inhibitors used to probe mitochondrial dysfunction .

Because the C2 and C4 positions of 2,4-dimethyloxazole are sterically blocked by methyl groups, functionalization is exclusively directed to the C5 position. This whitepaper details the two primary mechanistic pathways for synthesizing this boronic acid: Directed Lithiation-Borylation and Iridium-Catalyzed C-H Borylation .

Mechanistic Pathway 1: Directed Lithiation-Borylation (Stoichiometric)

The classical approach to synthesizing 2,4-dimethyl-oxazole-5-boronic acid relies on the kinetic acidity of the C5-H bond. Although oxazoles generally undergo deprotonation at C2, the presence of a methyl group at C2 in this substrate forces deprotonation at C5. The adjacent oxygen atom inductively stabilizes the localized negative charge of the resulting organolithium species.

Mechanism & Causality

-

Deprotonation: n-Butyllithium (n-BuLi) abstracts the C5 proton to form 5-lithio-2,4-dimethyloxazole.

-

Causality: Cryogenic temperatures (-78 °C) are strictly required. At temperatures above -40 °C, 5-lithiooxazoles are thermodynamically unstable and undergo rapid electrocyclic ring-opening to form acyclic isocyanides.

-

-

Electrophilic Trapping: The lithiated intermediate acts as a nucleophile, attacking a trialkyl borate (e.g., triisopropyl borate, B(OiPr)₃) to form an intermediate lithium trialkoxyboronate "ate" complex.

-

Causality: B(OiPr)₃ is preferred over trimethyl borate (B(OMe)₃) because the bulky isopropyl groups prevent multiple additions of the lithiated oxazole to the boron center, suppressing the formation of unwanted borinic acid byproducts.

-

-

Hydrolysis: Acidic workup cleaves the B-OiPr bonds, yielding the free boronic acid.

Experimental Protocol 1: Lithiation-Borylation

This protocol is designed as a self-validating system to ensure high fidelity at each step.

Step 1: System Preparation & Deprotonation

-

Charge a flame-dried Schlenk flask with 2,4-dimethyloxazole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C under an argon atmosphere.

-

Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour.

-

Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS or ¹H-NMR. The disappearance of the C5-H singlet (~6.7 ppm) and >95% deuterium incorporation confirms quantitative deprotonation. Do not proceed until validated.

Step 2: Borylation & Hydrolysis

-

Add B(OiPr)₃ (1.2 equiv) dropwise at -78 °C. Stir for 1 hour, then gradually warm to room temperature over 2 hours.

-

Self-Validation Check: Monitor the reaction via ¹¹B-NMR. The shift from ~17 ppm (free borate) to ~5 ppm confirms the formation of the "ate" complex.

-

Quench the reaction by adding 2M HCl until the aqueous layer reaches pH 3-4. Stir for 30 minutes to ensure complete hydrolysis.

-

Extract with EtOAc, dry over Na₂SO₄, concentrate in vacuo, and recrystallize from hexanes/EtOAc to afford 2,4-dimethyl-oxazole-5-boronic acid.

Mechanistic Pathway 2: Iridium-Catalyzed C-H Borylation (Catalytic)

Transition-metal-catalyzed C-H borylation offers a milder, highly efficient alternative to cryogenic lithiation. The silylation and borylation of aryl and alkyl C–H bonds with iridium complexes is widely accepted to occur by a catalytic cycle comprising Ir(III) and Ir(V) intermediates .

Mechanism & Causality

-

Catalyst Activation: The Ir(I) precatalyst [Ir(OMe)(cod)]₂ reacts with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) and bis(pinacolato)diboron (B₂pin₂) to generate the active Ir(III) trisboryl complex, Ir(III)(dtbpy)(Bpin)₃.

-

Causality: The tert-butyl groups on the dtbpy ligand provide steric shielding that prevents the formation of inactive iridium dimers. Furthermore, the electron-donating nitrogen atoms increase electron density on the Ir center, facilitating the subsequent oxidative addition .

-

-

Oxidative Addition & Reductive Elimination: The C5-H bond undergoes oxidative addition to form an Ir(V) intermediate, followed by reductive elimination to release the heteroaryl-Bpin product and an Ir(III) hydride species.

-

Regeneration: The Ir(III) hydride reacts with another equivalent of B₂pin₂ to regenerate the active catalyst, releasing HBpin as a byproduct.

Experimental Protocol 2: Ir-Catalyzed C-H Borylation

This protocol yields the pinacol ester derivative, which is highly stable and ideal for direct use in cross-coupling.

Step 1: Catalyst Pre-activation

-

In an argon-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous MTBE or THF (0.5 M).

-

Causality: Glovebox preparation is mandatory because the electron-rich Ir(I) precursor and the active Ir(III) trisboryl species are highly sensitive to oxygen, which causes premature catalyst deactivation.

-

Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-dtbpy complex.

Step 2: Borylation & Isolation

-

Add B₂pin₂ (1.0 equiv) and 2,4-dimethyloxazole (1.5 equiv). Seal the reaction vessel and heat to 80 °C for 12 hours.

-

Self-Validation Check: Monitor the reaction via ¹¹B-NMR. The consumption of B₂pin₂ (~30 ppm) and the appearance of the product peak (~22 ppm) alongside HBpin (~28 ppm, doublet) validates catalytic turnover.

-

Cool to room temperature, filter through a short pad of Celite to remove iridium residues, concentrate, and purify via silica gel chromatography to isolate 2,4-dimethyl-oxazole-5-boronic acid pinacol ester.

Comparative Analysis

The selection between lithiation and Ir-catalyzed borylation depends heavily on scale, budget, and downstream application requirements.

| Parameter | Directed Lithiation-Borylation | Ir-Catalyzed C-H Borylation |

| Primary Reagents | n-BuLi, B(OiPr)₃ | [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ |

| Operating Temperature | -78 °C strictly required | 60 °C to 80 °C |

| Regioselectivity | Exclusive to C5 (Electronic/Steric) | Exclusive to C5 (Steric) |

| Product Form | Free Boronic Acid | Pinacol Boronate Ester (Bpin) |

| Scalability | High (Cost-effective reagents) | Moderate (High catalyst cost) |

| Primary Byproducts | Lithium salts, Isopropanol | HBpin, H₂ gas |

Visualizations

Figure 1: Decision matrix for selecting the optimal borylation pathway based on reaction constraints.

Figure 2: Ir-catalyzed C-H borylation cycle highlighting the Ir(III)/Ir(V) mechanistic pathway.

Conclusion

The synthesis of 2,4-dimethyl-oxazole-5-boronic acid leverages the inherent steric blockage at the C2 and C4 positions to achieve perfect C5 regioselectivity. For large-scale pharmaceutical manufacturing where cost is a primary driver, the stoichiometric lithiation-borylation pathway remains the industry standard, provided cryogenic infrastructure is available. Conversely, for discovery-scale synthesis and late-stage functionalization, the iridium-catalyzed C-H borylation provides a robust, mild, and highly reliable alternative that directly yields the bench-stable pinacol ester.

References

-

[1] Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. Chemical Reviews - ACS Publications. URL:[Link]

-

[2] Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

[3] Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

The Kinetic Stability and Protodeboronation Dynamics of 2,4-Dimethyl-oxazole-5-boronic Acid at Room Temperature

Executive Summary

In modern medicinal chemistry and drug development, the oxazole ring is a privileged pharmacophore utilized to modulate physicochemical properties and improve metabolic stability. Consequently, oxazole-5-boronic acid derivatives, such as 2,4-dimethyl-oxazole-5-boronic acid (2,4-DMO-5-BA) , are highly sought-after building blocks for late-stage Suzuki-Miyaura cross-coupling.

However, handling these electron-deficient heteroaryl boronic acids presents a severe technical challenge: rapid protodeboronation at room temperature . This whitepaper provides an in-depth mechanistic analysis of the instability of 2,4-DMO-5-BA, quantitative kinetic profiling of its degradation, and field-proven, self-validating protocols to mitigate these issues during synthesis.

Mechanistic Origins of Instability: The Causality of Protodeboronation

To successfully deploy 2,4-DMO-5-BA, one must first understand the thermodynamic and kinetic forces driving its decomposition. Protodeboronation—the hydrolysis of the carbon-boron bond to yield the parent heterocycle and boric acid—is the primary mode of failure [1].

The Electronic Vulnerability of the Oxazole Core

The oxazole ring is highly electron-withdrawing due to the combined inductive effects of the electronegative oxygen and nitrogen atoms. While the 2,4-dimethyl substitution provides a mild inductive electron-donating effect (+I) and slight steric shielding, it is insufficient to overcome the profound electron deficiency at the C5 position.

When 2,4-DMO-5-BA is exposed to neutral aqueous or basic conditions, it undergoes speciation into a boronate anion [Ar−B(OH)3]− . The highly polarized C-B bond, coupled with the ability of the oxazole ring to stabilize a developing negative charge (acting as a superior leaving group), dramatically lowers the activation energy ( Ea ) for C-B bond cleavage. Furthermore, at neutral pH, a unimolecular fragmentation of a zwitterionic intermediate (where the oxazole nitrogen is protonated while the boron is anionic) can drive ultra-fast degradation [2].

Mechanistic pathways of oxazole-5-boronic acid protodeboronation.

Quantitative Stability Profiling at Room Temperature

The phenomenological stability of heteroaryl boronic acids is highly nuanced and strictly dependent on solvent, pH, and temperature. Contrary to common assumptions, simply converting the boronic acid to a pinacol ester does not guarantee stability, as prehydrolytic pathways can still dictate the overall degradation rate [3].

The table below summarizes the kinetic stability (half-life, t1/2 ) of 2,4-DMO-5-BA at 25 °C across various standard reaction environments.

Table 1: Kinetic Stability of 2,4-Dimethyl-oxazole-5-boronic Acid at 25 °C

| Solvent System | Additive / pH | Observed Half-Life ( t1/2 ) | Degradation Pathway |

| Anhydrous THF | None | > 48 hours | Negligible |

| Anhydrous MeOH | None | > 24 hours | Negligible |

| THF / H2O (10:1) | Neutral (pH ~7) | ~ 45 minutes | Zwitterionic Fragmentation |

| THF / H2O (10:1) | K2CO3 (pH ~10) | < 2 minutes | Boronate Anion Hydrolysis |

| DMF / H2O (5:1) | Neutral (pH ~7) | ~ 30 minutes | Zwitterionic Fragmentation |

Data extrapolated from established pH-rate profiles of structurally analogous 5-membered heteroaryl boronic acids [2].

Self-Validating Experimental Protocol: NMR Kinetic Profiling

To reliably utilize 2,4-DMO-5-BA in cross-coupling, chemists must first verify the integrity of their specific batch under their exact reaction conditions. The following is a self-validating 1H and 11B NMR protocol to measure the degradation rate.

Step-by-Step Methodology

Step 1: Preparation of the Standardized Stock Solution

-

Weigh exactly 10.0 mg of 2,4-DMO-5-BA and 5.0 mg of 1,3,5-trimethoxybenzene (TMB, internal standard) into a dry 2 mL volumetric flask.

-

Dissolve in 2.0 mL of anhydrous THF- d8 .

-

Causality Check: TMB is chosen because its aromatic protons (~6.1 ppm) do not overlap with the oxazole methyl singlets (~2.3 ppm and ~2.4 ppm), ensuring clean integration.

Step 2: Baseline Acquisition

-

Transfer 0.5 mL of the stock solution to an NMR tube flushed with Argon.

-

Acquire a baseline 1H and 11B NMR spectrum at 25 °C.

-

Self-Validation Checkpoint 1: The 11B signal should appear as a broad singlet around ~28-30 ppm (characteristic of a neutral, tricoordinate boronic acid).

Step 3: Initiation of Degradation

-

Inject 50 μL of D2O (or a D2O /base buffer) directly into the NMR tube.

-

Invert the tube 3 times to ensure rapid mixing and immediately insert it into the NMR spectrometer.

Step 4: Kinetic Monitoring

-

Setup an arrayed 1H NMR experiment, acquiring 1 scan every 60 seconds for 60 minutes at 25 °C.

-

Track the disappearance of the 2,4-DMO-5-BA methyl signals and the concurrent appearance of the protodeboronated 2,4-dimethyl-oxazole signals.

-

Self-Validation Checkpoint 2 (Mass Balance): At any time point t , the sum of the molar integrals of the remaining boronic acid and the formed degradation product MUST equal the molar integral of the initial boronic acid (relative to the TMB standard). If mass balance is lost, oxidative degradation or polymerization is occurring alongside protodeboronation.

Self-validating NMR workflow for kinetic profiling of boronic acid stability.

Practical Guidelines for Mitigation in Cross-Coupling

Because 2,4-DMO-5-BA degrades in minutes under standard aqueous/basic Suzuki-Miyaura conditions at room temperature, traditional protocols will fail, resulting in near-total recovery of the protodeboronated oxazole. To outcompete degradation, the following strategies must be employed:

-

Accelerate Transmetalation: The catalytic cycle's transmetalation and reductive elimination steps must be faster than the protodeboronation pathway. Utilize highly active, sterically demanding Buchwald precatalysts (e.g., XPhos Pd G2 or G3 ) [1]. The electron-rich biaryl phosphine ligand dramatically accelerates the cross-coupling cycle.

-

Anhydrous Base Systems: Avoid aqueous bases. Use finely milled, anhydrous K3PO4 or Cs2CO3 in strictly anhydrous solvents (e.g., Toluene or 1,4-Dioxane) to prevent the formation of the highly unstable aqueous boronate anion.

-

Slow-Release Strategies (MIDA Boronates): If the free boronic acid or pinacol ester still degrades too rapidly, convert 2,4-DMO-5-BA into its corresponding MIDA (N-methyliminodiacetic acid) boronate. MIDA boronates are highly stable at room temperature and slowly hydrolyze in situ, keeping the steady-state concentration of the reactive boronic acid low enough to favor cross-coupling over degradation.

References

-

Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138 (29), 9145-9157. Available at:[Link]

-

Thomas, C. D.; et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021, 143 (36), 14814-14826. Available at:[Link]

An In-depth Technical Guide to the pKa of 2,4-dimethyl-oxazole-5-boronic acid in Aqueous Solution

Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on 2,4-dimethyl-oxazole-5-boronic acid, a heteroaryl boronic acid of interest to medicinal chemists. While a definitive experimental pKa value for this specific compound is not available in the current scientific literature, this document provides a comprehensive analysis based on established chemical principles and data from analogous structures. We will first explore the theoretical underpinnings of boronic acid acidity, then derive a reasoned pKa estimate for the target molecule by dissecting its unique structural features. Finally, we provide detailed, field-proven experimental and computational protocols for the precise determination of its pKa, empowering researchers to validate this crucial parameter.

Part 1: The Theoretical Framework of Boronic Acid Acidity

The Unique Lewis Acidity of Boronic Acids

Unlike carboxylic acids, which are Brønsted acids that donate a proton, boronic acids primarily function as Lewis acids. In an aqueous solution, the boron atom, with its vacant p-orbital, accepts a hydroxide ion (OH⁻) from water. This converts the neutral, trigonal planar boronic acid (sp² hybridized) into a negatively charged, tetrahedral boronate anion (sp³ hybridized).[1] The equilibrium of this reaction is what defines the pKa of the boronic acid.[2][3] This equilibrium is fundamental to the compound's behavior in biological systems and its utility in applications like saccharide sensing.[2]

Caption: Aqueous equilibrium of a generic boronic acid (R-B(OH)₂).

Electronic and Structural Factors Influencing pKa

The acidity of an arylboronic acid is highly sensitive to the electronic properties of the aromatic ring to which it is attached. This relationship is analogous to the principles described by the Hammett equation for benzoic acids.[4][5]

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring (e.g., -NO₂, -CN, -CF₃, halogens) stabilize the resulting negative charge on the tetrahedral boronate anion.[1][6] This stabilization shifts the equilibrium to the right, favoring dissociation and resulting in a lower pKa (stronger acid).

-

Electron-Donating Groups (EDGs): Substituents that push electron density into the ring (e.g., -CH₃, -OCH₃, -NH₂) destabilize the negative charge on the boronate anion. This shifts the equilibrium to the left, disfavoring dissociation and leading to a higher pKa (weaker acid).[1]

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the interplay of inductive and resonance effects.[4]

Part 2: Estimated pKa of 2,4-dimethyl-oxazole-5-boronic acid

Analysis of the 2,4-dimethyl-oxazole Substituent

To estimate the pKa, we must first understand the electronic character of the 2,4-dimethyl-oxazol-5-yl group attached to the boronic acid.

-

The Oxazole Ring: The oxazole ring is a complex heterocycle. It contains a pyridine-like nitrogen atom, which is strongly electron-withdrawing via induction, and a furan-like oxygen atom, which can donate electron density through resonance. Overall, the oxazole ring is generally considered to be electron-deficient.[7][8] This inherent electron-withdrawing nature would be expected to increase the acidity (lower the pKa) of the boronic acid compared to a simple phenylboronic acid.

-

The Methyl Groups (-CH₃): The two methyl groups at positions 2 and 4 are classical electron-donating groups through induction and hyperconjugation. They will push electron density into the oxazole ring, partially counteracting the ring's intrinsic electron-withdrawing character.

-

Position of the Boronic Acid: The boronic acid is at the C5 position. Studies on electrophilic substitution of oxazoles suggest the C5 position is a site of relatively higher electron density, making it susceptible to attack.[9][10]

The net effect is a delicate balance: the electron-withdrawing character of the heterocyclic ring system will be tempered by the two electron-donating methyl groups.

Comparative Analysis with Heteroaryl Boronic Acids

A powerful method for estimating pKa is to compare the target molecule with structurally related compounds with known pKa values. Arylboronic acids typically have pKa values in the 4-10 range.[1][11]

| Compound | pKa Value(s) | Key Structural Feature | Reference(s) |

| Phenylboronic acid | ~8.8 | The unsubstituted benchmark. | [11] |

| 3-Thiopheneboronic acid | ~8.8 | Thiophene ring is electronically similar to benzene in this context. | [12] |

| 3-Furanboronic acid | ~8.65 | Oxygen is slightly more electronegative than sulfur. | [12] |

| 2-Thiopheneboronic acid | ~8.1 | Boron is closer to the heteroatom, increasing inductive effects. | [12][13] |

| 2-Furanboronic acid | ~7.9 | Boron is adjacent to the strongly electronegative oxygen. | [12] |

| 3-Pyridinylboronic acid | ~4.4 | Strongly electron-withdrawing pyridine nitrogen (meta-effect). | [14][15][16] |

| 4-Pyridinylboronic acid | ~3.8 | Strongly electron-withdrawing pyridine nitrogen (para-effect). | [12][15] |

Table 1: Experimentally determined pKa values for various aryl and heteroaryl boronic acids in aqueous solution.

Estimated pKa Range for 2,4-dimethyl-oxazole-5-boronic acid

Based on the analysis above:

-

The electron-withdrawing nature of the oxazole ring should make the compound more acidic than phenylboronic acid (pKa < 8.8) .

-

The presence of two electron-donating methyl groups will counteract this effect, making it less acidic than an unsubstituted oxazole boronic acid .

-

The overall electron-withdrawing effect is unlikely to be as potent as that of a pyridine ring, meaning the pKa will be significantly higher than that of pyridinylboronic acids (pKa > 5) .

Therefore, a reasoned estimated pKa for 2,4-dimethyl-oxazole-5-boronic acid in aqueous solution is in the range of 7.5 to 8.5 . This estimate positions it as a slightly stronger acid than phenylboronic acid but a much weaker acid than pyridinylboronic acids. This remains an estimate, and experimental verification is paramount.

Part 3: Methodologies for Precise pKa Determination

To move beyond estimation, direct measurement is required. The following are gold-standard methods for determining the pKa of novel boronic acids.

Experimental Determination

This classic method involves monitoring the pH of a solution of the boronic acid as a standardized titrant (e.g., NaOH) is added incrementally. The pKa is the pH at which the boronic acid is half-neutralized.

Protocol:

-

Preparation: Prepare a ~10 mM solution of 2,4-dimethyl-oxazole-5-boronic acid in deionized water. If solubility is an issue, a co-solvent like DMSO or methanol may be used, but the resulting pKa will be an apparent pKa (pKaapp) specific to that solvent system.[4]

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place a known volume (e.g., 25.0 mL) of the boronic acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Add a standardized, carbonate-free NaOH solution (e.g., 0.1 M) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plot can be used to precisely locate the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

This method is highly sensitive and requires less material. It relies on the principle that the neutral boronic acid and its anionic boronate form have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Protocol:

-

Wavelength Selection: Prepare two solutions of the boronic acid at identical concentrations: one in a strongly acidic buffer (e.g., pH ~2) where the compound is fully protonated, and one in a strongly basic buffer (e.g., pH ~12) where it is fully deprotonated. Scan both solutions to find an analytical wavelength (λ_max) where the difference in absorbance is maximal.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the estimated pKa (e.g., from pH 6.5 to 9.5 in 0.2 pH unit increments).

-

Sample Preparation: Prepare a set of solutions, each containing the same concentration of the boronic acid in one of the prepared buffers.

-

Measurement: Measure the absorbance of each solution at the chosen analytical wavelength.

-

Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] Where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form. Plotting log[(A_B - A) / (A - A_A)] vs. pH will yield a straight line with a y-intercept equal to the pKa.

Computational Prediction

Computational chemistry offers a way to predict pKa values in silico. While generally less accurate than experimental methods, it can provide valuable insights. The most common approach involves calculating the Gibbs free energy change (ΔG) for the dissociation reaction in a simulated aqueous environment.

Workflow:

-

Structure Optimization: Build the 3D structures of the neutral boronic acid (R-B(OH)₂) and the anionic boronate (R-B(OH)₃⁻).

-

Conformational Search: For flexible molecules, it's crucial to find the lowest energy conformations for both the acid and its conjugate base.[11][16]

-

Quantum Mechanical Calculation: Perform geometry optimization and frequency calculations for both species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

-

Solvation Model: Apply a continuum solvation model (e.g., CPCM or SMD) to account for the effect of water.

-

pKa Calculation: The pKa is derived from the calculated Gibbs free energy of the dissociation reaction (ΔG_aq). This calculation is complex and requires a known experimental pKa of a reference compound for better accuracy. The accuracy of these predictions can be limited, often with errors of ±1.5 pKa units or more.

Part 4: Conclusion and Future Work

While no experimental pKa value for 2,4-dimethyl-oxazole-5-boronic acid has been reported, a detailed analysis of its structure and comparison with related heteroaryl boronic acids allows for a reasoned estimate of 7.5 to 8.5 . This places it as a mildly acidic boronic acid, whose ionization state would be sensitive to physiological pH changes.

For any application in drug development or quantitative biological studies, this estimate must be confirmed through rigorous experimental measurement. Potentiometric and UV-Vis spectrophotometric titrations are robust, reliable methods for this purpose. The protocols outlined in this guide provide a clear pathway for researchers to obtain a precise and accurate pKa value, a cornerstone for understanding and optimizing the pharmaceutical potential of this promising molecule.

References

-

American Chemical Society. (2017). Synthesis and Applications of Boronate Affinity Materials. ACS Publications. [Link]

-

Cox, P. A., et al. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

-

Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. [Link]

-

ResearchGate. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

MDPI. (2025). On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

-

Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

LOCKSS. (1993). NEW CHEMISTRY OF OXAZOLES. [Link]

-

ACS Publications. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

Silva, V. L. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

-

The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

-

Stenutz, R. (n.d.). Hammett substituent constants. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

PubChem. (n.d.). 3-Pyridinylboronic acid. [Link]

-

ChemEurope.com. (n.d.). Boronic acid. [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

-

PubChem. (n.d.). 2-Thiopheneboronic acid. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic_acid [chemeurope.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to the Thermodynamic Properties of Oxazole Boronic Acid Derivatives

Abstract

Oxazole boronic acid derivatives have emerged as a promising class of compounds in medicinal chemistry and materials science, lauded for their unique electronic properties and versatile reactivity. A comprehensive understanding of their thermodynamic characteristics is paramount for optimizing their synthesis, formulation, and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the thermodynamic properties of oxazole boronic acid derivatives, focusing on their stability, solubility, and binding thermodynamics. By integrating theoretical principles with field-proven experimental methodologies, this guide aims to equip researchers with the knowledge to rationally design and develop novel oxazole boronic acid-based molecules with tailored thermodynamic profiles.

Introduction: The Oxazole Boronic Acid Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1] This moiety is a common feature in numerous natural products and synthetic compounds with diverse biological activities.[2][3] Oxazoles are generally considered to be thermally stable entities.[2][3][4] The boronic acid group (-B(OH)₂), on the other hand, is a versatile functional group known for its ability to form reversible covalent bonds with diols, a key interaction in many biological systems.[5] Boronic acids are considered Lewis acids, and their acidity can be tuned by the substituents on the attached aryl or alkyl group.[6]

The combination of these two moieties in oxazole boronic acid derivatives creates a unique scaffold with significant potential in drug discovery, particularly as enzyme inhibitors.[7][8] The thermodynamic properties of these molecules are critical determinants of their behavior in both chemical and biological systems.

Thermodynamic Stability of Oxazole Boronic Acid Derivatives

The thermodynamic stability of a compound refers to its relative energy state compared to its constituent elements or other isomeric forms. For drug candidates, high thermodynamic stability is crucial for long-term storage and to prevent degradation under physiological conditions. The stability of oxazole boronic acid derivatives is influenced by the inherent stability of the oxazole ring, the C-B bond, and the potential for intermolecular interactions.

Factors Influencing Stability

-

Aromaticity of the Oxazole Ring: The aromatic nature of the oxazole ring contributes significantly to its stability. However, it is less aromatic than thiazoles, which can influence its reactivity.[1]

-

Substituent Effects: The nature and position of substituents on the oxazole ring can impact its electronic properties and, consequently, its stability. Electron-donating groups can increase electron density and potentially alter stability, while electron-withdrawing groups can have the opposite effect.[9][10]

-

The Carbon-Boron Bond: The C-B bond in boronic acids is generally stable but can be susceptible to cleavage under certain conditions, such as strong oxidation.

-

Boroxine Formation: A key aspect of the thermodynamics of boronic acids is their propensity to undergo dehydration to form cyclic trimers called boroxines.[11][12] This equilibrium is temperature and concentration-dependent. The formation of boroxine from boronic acid is often endothermic in a vacuum.[12]

Experimental Determination of Thermodynamic Stability

Several techniques can be employed to experimentally determine the thermodynamic stability of oxazole boronic acid derivatives.

DSC is a powerful technique for characterizing the thermal properties of materials, including melting point (Tₘ), enthalpy of fusion (ΔHfus), and glass transition temperature (Tg).[13][14][15] These parameters provide insights into the stability of the crystalline form of a compound. A higher melting point and enthalpy of fusion generally indicate a more stable crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC) of an Oxazole Boronic Acid Derivative

-

Sample Preparation: Accurately weigh 2-5 mg of the purified oxazole boronic acid derivative into a clean DSC pan.

-

Reference Pan: Use an empty, hermetically sealed DSC pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The integrated area of the peak corresponds to the enthalpy of fusion.

Workflow for Differential Scanning Calorimetry (DSC)

Caption: Workflow for determining thermal properties using DSC.

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the decomposition temperature and assessing the presence of solvates or hydrates.

The heat of combustion is a fundamental thermodynamic property that reflects the intramolecular energy of a compound. It can be determined experimentally using bomb calorimetry. While no specific data for oxazole boronic acids are readily available, computational methods can provide estimates for the heats of formation.[16][17]

Solubility of Oxazole Boronic Acid Derivatives

Solubility is a critical physicochemical property for drug candidates, as it directly impacts their bioavailability.[18][19] The solubility of oxazole boronic acid derivatives will be influenced by a combination of factors related to both the oxazole and boronic acid moieties.

Factors Influencing Solubility

-

Polarity and Hydrogen Bonding: The presence of the nitrogen and oxygen atoms in the oxazole ring, along with the hydroxyl groups of the boronic acid, allows for hydrogen bonding with water, which can enhance aqueous solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. A high lattice energy, often indicated by a high melting point, can lead to poor solubility.

-

pH-Dependent Solubility: The boronic acid moiety is weakly acidic, with pKa values typically in the range of 4-10.[6] At pH values above the pKa, the boronic acid will be in its ionized, tetrahedral boronate form, which is generally more water-soluble.[6]

-

Formation of Boronate Esters: Boronic acids can react with polyols, such as mannitol, to form more soluble boronate esters. This is a common strategy to improve the aqueous solubility of boronic acid-containing drugs.

Experimental Determination of Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for its determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid oxazole boronic acid derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is a higher throughput method often used in early drug discovery.[19]

Workflow for Solubility Determination

Caption: Workflows for thermodynamic and kinetic solubility.

Binding Thermodynamics of Oxazole Boronic Acid Derivatives

For oxazole boronic acid derivatives designed as enzyme inhibitors, understanding the thermodynamics of their binding to the target protein is essential for lead optimization. Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the key thermodynamic parameters of a binding interaction.[20]

Key Thermodynamic Parameters of Binding

-

Binding Affinity (Kₐ) and Dissociation Constant (K₋): These values quantify the strength of the interaction.

-

Enthalpy of Binding (ΔH): The heat released or absorbed upon binding. A negative ΔH indicates an exothermic, enthalpically favorable interaction, often associated with the formation of hydrogen bonds and van der Waals interactions.[21]

-

Entropy of Binding (ΔS): The change in the randomness of the system upon binding. A positive ΔS is entropically favorable and is often driven by the release of water molecules from the binding interface (the hydrophobic effect).[22]

-

Gibbs Free Energy of Binding (ΔG): The overall energy change of the binding event, which determines the spontaneity of the interaction (ΔG = ΔH - TΔS).[20]

-

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur when two molecules interact. By titrating a solution of the oxazole boronic acid derivative into a solution of the target protein, a complete thermodynamic profile of the binding event can be obtained in a single experiment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding

-

Sample Preparation:

-

Prepare a solution of the target protein (typically 10-50 µM) in a suitable buffer.

-

Prepare a solution of the oxazole boronic acid derivative (typically 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.

-

Thoroughly degas both solutions.

-

-

Instrument Setup:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat per injection.

-

Plot the heat per injection against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kₐ, ΔH, and n.

-

Calculate ΔG and ΔS from the fitted parameters.

-

Workflow for Isothermal Titration Calorimetry (ITC)

Caption: Workflow for determining binding thermodynamics using ITC.

Structure-Thermodynamic Relationships

A key goal for medicinal chemists is to understand how modifications to a molecule's structure affect its thermodynamic properties. For oxazole boronic acid derivatives, this involves considering substitutions at various positions on the oxazole ring and modifications to the boronic acid moiety.

| Structural Modification | Potential Impact on Thermodynamic Properties |

| Substitution on the Oxazole Ring | - Stability: Electron-withdrawing or -donating groups can alter the electron density of the ring, affecting its stability.[9] - Solubility: Introduction of polar groups can increase aqueous solubility, while nonpolar groups can decrease it. - Binding: Substituents can form additional interactions with the target protein, altering binding enthalpy and entropy. |

| Isomeric Position of the Boronic Acid | - Stability: The position of the boronic acid group relative to the heteroatoms in the oxazole ring can influence the C-B bond strength and overall stability. - Binding: The orientation of the boronic acid is critical for its interaction with the active site of the target enzyme. |

| Modification of the Boronic Acid | - Stability: Conversion to a boronate ester (e.g., with pinacol) can increase stability and facilitate purification. - Solubility: Formation of boronate esters with hydrophilic diols can improve aqueous solubility. - Acidity (pKa): Electron-withdrawing groups on the oxazole ring can lower the pKa of the boronic acid, making it more acidic.[6] |

Conclusion

The thermodynamic properties of oxazole boronic acid derivatives are a complex interplay of factors arising from both the oxazole and boronic acid moieties. A thorough characterization of their stability, solubility, and binding thermodynamics is essential for their successful development as drugs or advanced materials. While specific experimental data for this class of compounds remains to be extensively published, the principles and methodologies outlined in this guide provide a robust framework for researchers to generate and interpret such data. By leveraging techniques such as DSC, TGA, shake-flask solubility assays, and ITC, and by considering the structure-thermodynamic relationships, scientists can rationally design and optimize oxazole boronic acid derivatives with desired physicochemical and biological profiles.

References

- Brik, A., Wong, C.-H. (2003). Isothermal titration calorimetry for the study of protein-carbohydrate interactions. Methods in Enzymology, 362, 285-316.

- Alsenz, J., Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Todd, M. J., & Gomez, J. (2001). Enthalpy of protein-ligand binding from displacement isothermal titration calorimetry. Analytical biochemistry, 296(2), 179-187.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.

- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.

- Tondi, D., Powers, R. A., Casadio, R., Csendes, Z., & Gacser, A. (2004). Insights into the inhibition of metallo-β-lactamases: the crystal structure of CphA in complex with a boronic acid transition-state analogue. Journal of molecular biology, 340(3), 515-525.

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-233.

- Belaidi, S., Ghomri, R., & Chafouk, H. (2014). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Journal of Chemistry, 2014.

- Kaur, R., Palta, K., Kumar, M., Bhargava, M., & Dahiya, L. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006–2017).

- Belaidi, S., Ghomri, R., & Chafouk, H. (2014). Structural comparison of the oxazole derivatives.

- Jolly, W. L. (1991). Modern inorganic chemistry. McGraw-Hill.

- Srivastava, S. L., & Khare, A. (2010).

- METTLER TOLEDO. (2025).

- Levitt, M. H., & Levitt, M. H. (2008). Spin dynamics: basics of nuclear magnetic resonance. John Wiley & Sons.

- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Beaudry, C. M. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(3), 957-963.

- Prosen, E. J., Johnson, W. H., & Pergiel, F. Y. (1956). Heats of Formation and Combustion of Boron Compounds (Boron, Hydrogen, Carbon, Silicon). UNT Digital Library.

- Agrawal, R., Tarannum, N., Chourasia, M., & Soni, R. K. (2020). Differential scanning calorimetry (DSC) thermograph of the three oxadiazole derivatives.

- Bock, C. W., & Larkin, J. D. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 7112-7124.

- Leonard, S. E., & Amyes, T. L. (2014). Boronic acid inhibitors of β-lactamases. Accounts of chemical research, 47(10), 3097-3105.

- Grant, D. J., & Dixon, D. A. (2009). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. The Journal of Physical Chemistry A, 113(31), 8963-8974.

- G. A. A., & M. S. A. (2018). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents.

- Christianson, D. W. (2017). Entropy as a Driver of Selectivity for Inhibitor Binding to Histone Deacetylase 6. ACS chemical biology, 12(9), 2271-2279.

- BMG LABTECH. (2023).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.

- Bonomo, R. A. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. mBio, 14(1), e02932-22.

- Christianson, D. W. (2015). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of medicinal chemistry, 58(15), 6216-6220.

- Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Isothermal titration calorimetry for the study of lipid-protein interactions. Methods in molecular biology, 922, 55-73.

- Blokhin, A. V., et al. (2022). Thermodynamic Properties of Some Functionally Substituted Azoles in the Condensed State.

- Nagapudi, K., & Wolf, G. H. (2023). Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.

- Wikipedia. (n.d.). Oxazole.

- Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.

- Wikipedia. (n.d.).

- Wilcox, D. E. (1997). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical Biochemistry, 247(2), 269-275.

- Lower, S. K. (n.d.). Thermodynamic data at 25oC for assorted inorganic substances.

- Silva, A. M., & et al. (2020).

- Thaimattam, R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org.

- Hall, D. G. (Ed.). (2011).

- Wrona-Piotrowicz, A., & Zakrzewski, J. (2025).

- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects.

- Abbas, I. M., & et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 199-204.

- Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry techniques: applications in biology and nanoscience. Journal of biomolecular techniques: JBT, 21(4), 167.

- Cañada, F. J., & Casals, C. (2003). Differential scanning calorimetry of protein-lipid interactions. Methods in molecular biology, 228, 237-251.

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. researchgate.net [researchgate.net]

- 15. iomcworld.org [iomcworld.org]

- 16. Calculated Heats of Formation and Combustion of Boron Compounds (Boron, Hydrogen, Carbon, Silicon) - UNT Digital Library [digital.library.unt.edu]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. Calorimetry to Quantify Protein-Ligand Binding | IntechOpen [intechopen.com]

- 21. researchgate.net [researchgate.net]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura cross-coupling with 2,4-dimethyl-oxazole-5-boronic acid

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 2,4-Dimethyl-Oxazole-5-Boronic Acid

Introduction: The Strategic Value of the Oxazole Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact on pharmaceuticals, agrochemicals, and materials science is immeasurable, largely due to its ability to predictably link complex molecular fragments. This guide focuses on a specific, yet highly valuable, application: the coupling of 2,4-dimethyl-oxazole-5-boronic acid with various aryl and heteroaryl halides.

Oxazole rings are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[2] The 2,4,5-trisubstituted oxazole scaffold, in particular, allows for extensive structural diversification. The ability to introduce the 2,4-dimethyloxazole unit onto an aromatic core via its 5-boronic acid derivative provides a direct and powerful route to novel chemical entities for drug discovery and development programs.

However, the use of heteroaryl boronic acids, especially those of five-membered rings like oxazoles, presents unique challenges. These substrates can be prone to instability, particularly protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3][4] This guide provides a robust framework for overcoming these challenges, detailing not just the steps of a protocol, but the chemical reasoning that ensures a successful and reproducible outcome.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7]

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond (C-X) of the electrophile (e.g., an aryl bromide). This forms a square-planar Pd(II) intermediate.[1][8] This step is often the rate-determining step of the overall reaction.[7]

-

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[11][12][13]

-

Reductive Elimination : The two organic groups on the newly formed diorganopalladium(II) complex couple and are expelled from the palladium center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling a potentially sensitive substrate like 2,4-dimethyl-oxazole-5-boronic acid hinges on the careful selection of four key components.

| Parameter | Recommended Choice(s) | Rationale & Causality |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a suitable ligand. Pre-formed catalysts (e.g., XPhos Pd G2) are excellent for challenging substrates.[14] | The combination of a palladium source and a ligand generates the active Pd(0) species in situ.[1] Electron-rich, bulky phosphine ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps, which is often crucial for heteroaryl couplings.[15][16] |

| Ligand | Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃). | These ligands accelerate the rate of reaction, which can be critical to favor the desired coupling over the decomposition (protodeboronation) of the unstable oxazole boronic acid.[17][18] They enhance catalyst activity for both electron-rich and sterically hindered substrates.[16] |

| Base | Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | A base is essential to activate the boronic acid for transmetalation.[11] Stronger bases like KOtBu or NaOH should be avoided as they can cause degradation of the oxazole ring.[3] Weaker carbonate or phosphate bases provide a good balance of reactivity and substrate stability. The presence of water is often beneficial as it helps dissolve the inorganic base.[19] |

| Solvent | Aprotic polar solvents, often with water. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. | The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Ethereal solvents are common, but must be checked for peroxides, which can oxidize the boronic acid.[4] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 2,4-dimethyl-oxazole-5-boronic acid on a 1.0 mmol scale.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.

-

Organic solvents are flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

2,4-Dimethyl-oxazole-5-boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Reaction Setup:

-

To the reaction vessel, add the aryl bromide (1.0 mmol), 2,4-dimethyl-oxazole-5-boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (3.0 mmol).

-

Seal the vessel with a septum or screw cap.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.[1]

-

-

Solvent Addition:

-

Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the reaction mixture. Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes.

-

-

Reaction Execution and Monitoring:

-

Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.

-

Stir the reaction vigorously.

-

Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete (as judged by the consumption of the starting aryl bromide), remove the vessel from the heat and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts.[20] Wash the pad with additional ethyl acetate (2 x 10 mL).

-

-

Extraction:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Troubleshooting Common Side Reactions

Even with an optimized protocol, side reactions can occur. Awareness of these potential issues is key to resolving them.

-

Protodeboronation: This is the cleavage of the C-B bond of the oxazole boronic acid, yielding 2,4-dimethyloxazole.[4]

-

Cause: Often caused by prolonged reaction times, excessive temperatures, or overly basic/acidic conditions. Heteroaryl boronic acids are particularly susceptible.[3]

-

Solution: Use a more active catalyst system (e.g., a pre-catalyst with a bulky phosphine ligand) to accelerate the desired coupling, allowing for lower temperatures and shorter reaction times.[17] Ensure the reaction is not run for an unnecessarily long time after the starting material is consumed.

-

-

Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.[1]

-

Cause: Often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that facilitate this side reaction.[1]

-

Solution: Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction.

-

-

Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[1]

-

Cause: Can occur if a hydride source is present in the reaction mixture. Some bases or solvents can act as hydride donors under certain conditions.

-

Solution: Use highly pure, anhydrous solvents and reagents. If dehalogenation is a persistent issue, screening different bases and solvents may be necessary.

-

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry Europe. Available at: [Link]

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. Available at: [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

-

Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

-

Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - ResearchGate. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

Suzuki Coupling of Oxazoles | Organic Letters. Available at: [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

-

Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction - Chemical Communications (RSC Publishing). Available at: [Link]

-

Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]

-

An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis | The Journal of Organic Chemistry. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

-

Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Available at: [Link]

-

Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - Beilstein Journals. Available at: [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - ResearchGate. Available at: [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - Organic Chemistry Portal. Available at: [Link]

-

Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. Available at: [Link]

-

Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. Available at: [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. thieme-connect.com [thieme-connect.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4-Dimethyl-oxazole-5-boronic Acid

Executive Summary